molecular formula C9H20ClNO2 B13620230 Methyl4-amino-4-ethylhexanoatehydrochloride

Methyl4-amino-4-ethylhexanoatehydrochloride

Cat. No.: B13620230
M. Wt: 209.71 g/mol
InChI Key: QOIJUWHSIWOIGF-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-ethylhexanoate hydrochloride is an organic compound featuring an ethyl-substituted hexanoate backbone with an amino group and a methyl ester, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it relevant for pharmaceutical and biochemical applications .

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

methyl 4-amino-4-ethylhexanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-4-9(10,5-2)7-6-8(11)12-3;/h4-7,10H2,1-3H3;1H

InChI Key

QOIJUWHSIWOIGF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCC(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-4-ethylhexanoate hydrochloride typically involves the esterification of 4-amino-4-ethylhexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of methyl 4-amino-4-ethylhexanoate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-ethylhexanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 4-amino-4-ethylhexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 4-amino-4-ethylhexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-amino-4-ethylhexanoic acid, which can interact with various pathways in the body.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s closest analogs differ in substituents, chain length, and functional groups, which critically influence their physicochemical and biological behaviors. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituent Key Functional Groups
Methyl 4-amino-4-methylpentanoate HCl C₇H₁₆ClNO₂ 181.66 Methyl Ester, amino, hydrochloride
Methyl 4-amino-4-ethylhexanoate HCl* C₉H₁₈ClNO₂ ~219.7* Ethyl Ester, amino, hydrochloride
Methyl 4-amino-4-phenylbutanoate HCl C₁₁H₁₄ClNO₂ ~235.7* Phenyl Ester, amino, hydrochloride
Methyl 4-aminocyclohexanecarboxylate HCl C₈H₁₄ClNO₂ 199.66 Cyclohexyl Ester, amino, hydrochloride

*Estimated based on structural extrapolation.

Key Observations:

  • Chain Length and Hydrophobicity: The ethylhexanoate derivative has a longer carbon chain than the methylpentanoate analog (C₉ vs. C₇), increasing hydrophobicity and likely reducing aqueous solubility .
  • Conformational Flexibility : Cyclohexane-containing analogs (e.g., ) exhibit stereoisomerism (cis/trans), which can influence binding affinity in biological systems .

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